3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Overview
Description
- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a compound synthesized from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation, followed by bromination of 3-tert-butyl-2-hydroxybenzaldehyde (Du Longchao, 2013).
Synthesis Analysis
- The optimal conditions for synthesizing 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde are: solvent of ethyl alcohol, material ratio of n(3-tert-butyl-2-hydroxybenzaldehyde) to n(Br2) = 1:1.1, temperature of 60°C, and a reaction time of 8 hours (Du Longchao, 2013).
Molecular Structure Analysis
- Quantum chemical computations using density functional theory were performed on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to study its molecular structure and stability arising from hyperconjugative interactions (S. Mary & C. James, 2020).
Chemical Reactions and Properties
- It reacts smoothly and efficiently with various internal and terminal alkynes, accompanied by cleavage of the aldehyde C–H bond, using a rhodium-based catalyst system (Ken Kokubo et al., 1999).
- Palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes have been employed for the synthesis of lipoxin analogues (J. Nokami et al., 1998).
Physical Properties Analysis
- A new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, where hydrogen bonds link molecules related by an inversion centre, and the Br atom deviates significantly from the plane of the benzene ring (M. Silva et al., 2004).
Chemical Properties Analysis
- The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol undergoes methoxylation according to an ECE mechanism to form the related methoxyquinone (D. Nematollahi & S. M. Golabi, 2000).
Scientific Research Applications
-
5-Bromo-2-hydroxybenzaldehyde Thiosemicarbazone
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5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
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3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
-
5-tert-Butyl-2-hydroxybenzaldehyde
-
5-tert-Butyl-2-hydroxybenzaldehyde
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
-
5-tert-Butyl-2-hydroxybenzaldehyde
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
CAS RN |
119646-68-3 | |
Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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